molecular formula C18H12Na3O9PPdS3 B569978 [[3,3',3''-(Phosphinidyne-κP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium CAS No. 1010733-93-3

[[3,3',3''-(Phosphinidyne-κP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium

Cat. No.: B569978
CAS No.: 1010733-93-3
M. Wt: 674.828
InChI Key: OZYIFDKIIQHBJZ-UHFFFAOYSA-K
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Description

[3,3’,3’'-(Phosphinidyne-κP)tris[benzenesulfonato]]-Palladate(3-) Sodium is a sulfonated triarylphosphine compound used in palladium-catalyzed cross-coupling reactions in coordination chemistry. This compound is known for its bright yellow solid appearance and high solubility in water. It has a molecular formula of C18H12Na3O9PPdS3 and a molecular weight of 674.84.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,3’,3’'-(Phosphinidyne-κP)tris[benzenesulfonato]]-Palladate(3-) Sodium typically involves the reaction of palladium salts with sulfonated triarylphosphine ligands under controlled conditions. The reaction is carried out in an aqueous medium to ensure the solubility of the product. The reaction conditions often include a temperature range of 25-30°C and a pH of around 7-8 to maintain the stability of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the product. The final product is often purified through crystallization or filtration techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

[3,3’,3’'-(Phosphinidyne-κP)tris[benzenesulfonato]]-Palladate(3-) Sodium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.

    Reduction: It can be reduced to form lower oxidation state palladium species.

    Substitution: The sulfonato groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound.

Major Products Formed

The major products formed from these reactions include various palladium complexes with different oxidation states and ligand environments. These products are often used as intermediates in further chemical transformations.

Scientific Research Applications

Chemistry

In chemistry, [3,3’,3’'-(Phosphinidyne-κP)tris[benzenesulfonato]]-Palladate(3-) Sodium is widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, Stille coupling, and Heck reaction . These reactions are essential for the formation of carbon-carbon bonds in organic synthesis.

Biology and Medicine

In biology and medicine, this compound is used in the development of new drugs and therapeutic agents. Its ability to form stable complexes with various ligands makes it a valuable tool in medicinal chemistry .

Industry

In the industrial sector, [3,3’,3’'-(Phosphinidyne-κP)tris[benzenesulfonato]]-Palladate(3-) Sodium is used in the production of fine chemicals and advanced materials. Its catalytic properties are exploited in various manufacturing processes to improve efficiency and yield .

Mechanism of Action

The mechanism of action of [3,3’,3’'-(Phosphinidyne-κP)tris[benzenesulfonato]]-Palladate(3-) Sodium involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates and the formation of new chemical bonds. The molecular targets include organic molecules with reactive functional groups, which undergo transformation in the presence of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Tris(3,3′,3″-phosphinidynetris(benzenesulfonato)palladium(0) nonasodium salt nonahydrate: This compound is also used in palladium-catalyzed cross-coupling reactions and has similar catalytic properties.

  • Rhodate(6-), carbonylchlorobis[ 3,3’,3’'-(phosphinidyne-κP)tris[benzenesulfonato]]-, sodium (1:6) : This compound is used in coordination chemistry and has similar structural features .

Uniqueness

[3,3’,3’'-(Phosphinidyne-κP)tris[benzenesulfonato]]-Palladate(3-) Sodium is unique due to its high solubility in water and its ability to form stable complexes with a wide range of ligands. This makes it a versatile catalyst in various chemical reactions and a valuable tool in scientific research and industrial applications.

Properties

CAS No.

1010733-93-3

Molecular Formula

C18H12Na3O9PPdS3

Molecular Weight

674.828

IUPAC Name

trisodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium

InChI

InChI=1S/C18H15O9PS3.3Na.Pd/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;/q;3*+1;/p-3

InChI Key

OZYIFDKIIQHBJZ-UHFFFAOYSA-K

SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Pd]

Origin of Product

United States

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